molecular formula C10H11N5OS B2959302 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034264-63-4

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2959302
CAS No.: 2034264-63-4
M. Wt: 249.29
InChI Key: MEUWYEJWYHYKIX-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a compound of significant interest in both academic and industrial chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can be achieved through multiple synthetic routes. One common pathway involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic cores, followed by coupling the cores through a suitable linker.

Synthetic Route Example:

  • Synthesis of Pyrazolo[1,5-a]pyrazine Core:

    • Reactants: Appropriate substituted hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    • Conditions: Typically involves heating in the presence of a catalyst such as acetic acid or a base like triethylamine.

  • Synthesis of 4-methyl-1,2,3-thiadiazole Core:

    • Reactants: Thiosemicarbazide and acyl chloride.

    • Conditions: Heating in an organic solvent such as ethanol or DMF, followed by cyclization in acidic conditions.

  • Coupling Reaction:

    • Reactants: The synthesized pyrazolo[1,5-a]pyrazine and thiadiazole cores.

    • Conditions: Coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in an organic solvent.

Industrial Production Methods

For large-scale production, optimization of the above synthetic steps to enhance yield, selectivity, and cost-effectiveness is crucial. Continuous flow reactors and automated synthesis platforms are frequently utilized in industrial settings to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo oxidation reactions where the sulfur or nitrogen atoms in the heterocycles are oxidized to corresponding sulfoxides or N-oxides.

  • Reduction: : The compound is susceptible to reduction, especially at the carbonyl group, leading to alcohol derivatives.

  • Substitution: : It can participate in nucleophilic or electrophilic substitution reactions, particularly at reactive positions in the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

  • Substitution: : Halogenating agents (e.g., NBS) and various nucleophiles under ambient to heated conditions.

Major Products

  • Oxidation Products: : Sulfoxides, N-oxides.

  • Reduction Products: : Alcohol derivatives.

  • Substitution Products: : Substituted heterocycles with modified functional groups.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as intermediates in the synthesis of more complex molecules.

  • Catalysis: : Plays a role in catalysis, acting as ligands in metal-mediated reactions.

Biology and Medicine

  • Pharmacological Research: : Explored for potential therapeutic applications due to its unique structure, particularly in antimicrobial and anticancer studies.

  • Biochemical Probes: : Utilized in the study of biological processes and pathways due to its reactive nature.

Industry

  • Materials Science: : Investigated for use in the development of new materials with specific electronic properties.

  • Agrochemicals: : Potential use as a precursor for the synthesis of novel agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

  • The exact mechanism of action can vary based on the application. In pharmacological contexts, the compound interacts with specific enzymes or receptors, influencing biological pathways by modulating enzyme activity or receptor binding.

  • Its heterocyclic structure allows it to fit into various active sites or binding pockets within biological molecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

  • (6,7-dihydro-[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Uniqueness

Compared to similar compounds, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone exhibits distinct reactivity and biological activity, attributable to the precise arrangement of nitrogen and sulfur atoms in its heterocycles. This confers specific electronic and steric properties that differentiate it from its analogs.

There you go, a comprehensive article to help dive into the world of this fascinating compound. What’s next on your scientific agenda?

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS/c1-7-9(17-13-12-7)10(16)14-4-5-15-8(6-14)2-3-11-15/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWYEJWYHYKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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